molecular formula C23H21N3O6S2 B2481699 N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 865656-04-8

N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2481699
CAS RN: 865656-04-8
M. Wt: 499.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis


Molecular Structure Analysis

The molecular formula of this compound is C29H28N2O8 , with an average mass of 532.54 Da . The 3D structure reveals the arrangement of atoms, bonds, and functional groups. The benzodioxole and thiazolo rings contribute to its overall shape and reactivity .


Chemical Reactions Analysis

Given its complexity, this compound could participate in several chemical reactions. Potential transformations include hydrolysis , oxidation , and substitution reactions at various positions. Investigating its reactivity under different conditions is crucial for understanding its behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The resulting intermediate is then reacted with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thionyl chloride and ammonium carbonate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl 2-bromoacetate", "sodium ethoxide", "5-hydroxymethyl-1,3-benzodioxole", "triethylamine", "acetic anhydride", "thionyl chloride", "ammonium carbonate" ], "Reaction": [ "Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic acid and acetic anhydride to form intermediate 1", "Reaction of intermediate 1 with ethyl 2-bromoacetate and sodium ethoxide to form intermediate 2", "Reaction of intermediate 2 with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride to form intermediate 3", "Reaction of intermediate 3 with thionyl chloride and ammonium carbonate to form the final product" ] }

CAS RN

865656-04-8

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.56

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27)

SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.